Benzyl 3-hydroxypentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-hydroxypentanoate is a chemical compound with the CAS Number: 2138559-81-4 . It has a molecular weight of 208.26 . It is in liquid form .

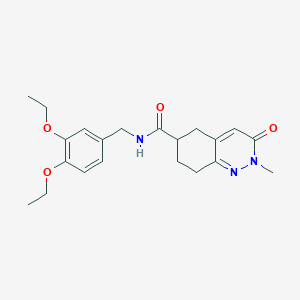

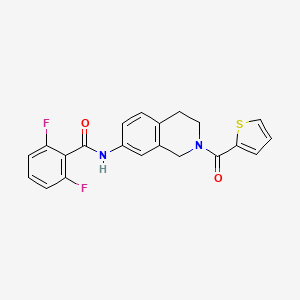

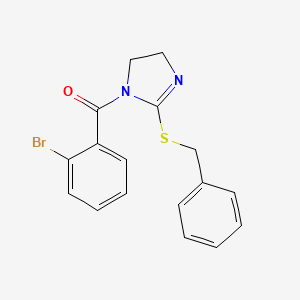

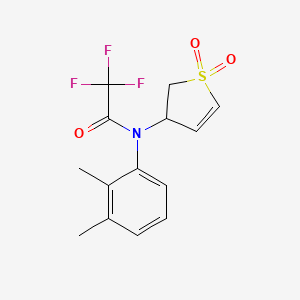

Molecular Structure Analysis

The Inchi Code for this compound is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 . This compound contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 208.26 . The compound’s Inchi Code is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neuroprotection and Cerebral Blood Flow Enhancement A study investigated the effects of 2-(1-Hydroxypentyl)-benzoate (a derivative similar to Benzyl 3-hydroxypentanoate) on infarct volume, neurological function, and cerebral blood flow (CBF) in a rat model of transient focal cerebral ischemia. The compound significantly reduced infarct volume and improved neurological outcomes, potentially due to increased CBF and conversion into an active metabolite responsible for neuroprotection. This suggests potential applications in treating ischemic stroke (Zhang et al., 2006).

Biochemical Applications

Enzyme-Catalyzed Resolution The resolution of methyl (±)-3-hydroxypentanoate catalyzed by Candida antarctica lipase B, using benzyl amine as a nucleophile, demonstrates the enzyme's high selectivity. This process highlights the significance of enzyme-catalyzed resolutions in producing enantiomerically pure compounds, relevant for synthesizing pharmaceuticals and fine chemicals (García-Urdiales et al., 2009).

Polyhydroxyalkanoates (PHA) in Tissue Engineering Research into Polyhydroxyalkanoates (PHA), particularly poly 3-hydroxybutyrate (PHB) and its copolymers, reveals their utility in developing medical devices and tissue engineering applications. PHAs, due to their biodegradability and thermoprocessability, are used in sutures, cardiovascular patches, and other devices, indicating the potential of this compound derivatives in similar biomedical applications (Chen & Wu, 2005).

Materials Science Applications

Polymer Synthesis and Modification The synthesis of monodisperse linear and cyclic oligomers of (R)-3-hydroxybutanoic acid, involving benzyl ester protection, showcases advanced methods in polymer chemistry. Such techniques could be applied to modify or synthesize polymers with specific properties, including those incorporating this compound or similar esters for biomedical or industrial applications (Lengweiler et al., 1996).

Safety and Hazards

Benzyl 3-hydroxypentanoate has several safety warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

While specific future directions for Benzyl 3-hydroxypentanoate are not available, there is ongoing research into the oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant . This is a hot topic in organic synthesis and industrial chemistry, and could potentially involve compounds like this compound.

Mecanismo De Acción

Mode of Action

The exact mode of action of Benzyl 3-hydroxypentanoate is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that similar compounds, such as benzyl benzoate, exert toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

Related compounds like ®-3-hydroxyalkanoate polymers and copolymers are known to be produced by microorganisms and can be derived from various carbon substrates .

Result of Action

Related compounds have been shown to exhibit cytotoxic and genotoxic potential .

Propiedades

IUPAC Name |

benzyl 3-hydroxypentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAUWJOVYCAKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2878893.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2878899.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B2878900.png)

![(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE](/img/structure/B2878901.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)